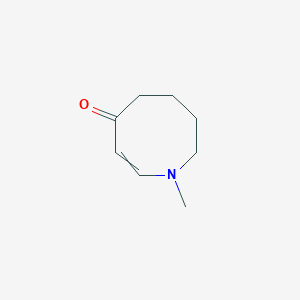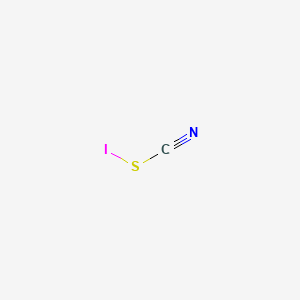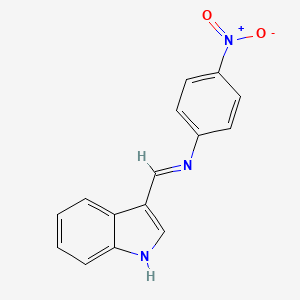
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl, methylsulfanyl, and thiocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable thiocyanate source reacts with a chlorinated pyrimidine derivative under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a thiocyanate group.
6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-methyl-amine: Similar structure but with a methylamine group instead of a thiocyanate group.
Uniqueness
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activity
Propiedades
Número CAS |
110234-40-7 |
|---|---|
Fórmula molecular |
C7H6ClN3S2 |
Peso molecular |
231.7 g/mol |
Nombre IUPAC |
(6-chloro-2-methyl-5-methylsulfanylpyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClN3S2/c1-4-10-6(8)5(12-2)7(11-4)13-3-9/h1-2H3 |
Clave InChI |
SOAYJRYEJPJDFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)SC)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
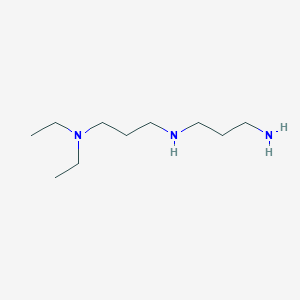
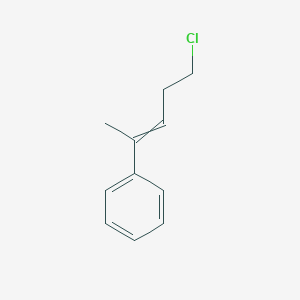


![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
